Boc-DL-Trp-DL-xiIle-DL-Leu-NH2
Description
Properties
Molecular Formula |
C28H43N5O5 |
|---|---|
Molecular Weight |
529.7g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C28H43N5O5/c1-8-17(4)23(26(36)31-21(24(29)34)13-16(2)3)33-25(35)22(32-27(37)38-28(5,6)7)14-18-15-30-20-12-10-9-11-19(18)20/h9-12,15-17,21-23,30H,8,13-14H2,1-7H3,(H2,29,34)(H,31,36)(H,32,37)(H,33,35) |
InChI Key |
IKFRHSVOZGBHIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
sequence |
WXL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds for Comparison:
Boc-Leu-OH (CAS 13139-15-6): A single Boc-protected leucine residue with a free carboxylic acid terminus .
Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-DL-His-DL-Ala-DL-Arg-NH₂ (CAS 145224-98-2): A heptapeptide with a dinitrophenyl (Dnp) N-terminal protecting group and modified cysteine (methylated) .
Comparative Analysis:
Functional Differences :
- Boc-Leu-OH serves as a building block in peptide synthesis, while Boc-DL-Trp-DL-xiIle-DL-Leu-NH₂ is a pre-assembled peptide sequence for studying racemic interactions.
- The Dnp group in Dnp-DL-Pro-DL-Leu-Gly-...-NH₂ provides UV visibility for tracking during synthesis but requires harsher deprotection conditions compared to Boc .
Physicochemical Properties and Stability
- Boc-DL-Trp-DL-xiIle-DL-Leu-NH₂: Stability: Boc protection is acid-labile, requiring trifluoroacetic acid (TFA) for cleavage. The amide terminus resists enzymatic degradation better than free carboxylic acids. Challenges: Racemic DL-amino acids complicate crystallization and spectroscopic analysis due to lack of optical activity.
- Boc-Leu-OH : High purity (≥99%) and defined solubility in acetic acid make it ideal for stepwise synthesis. No reported hazards, unlike longer peptides that may require specialized handling.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Frameworks
Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing complex peptides like Boc-DL-Trp-DL-xiIle-DL-Leu-NH2. The process involves iterative coupling of amino acids to a resin-bound growing chain, followed by cleavage and purification. Key considerations include:
-
Resin Selection : Rink amide resin is preferred for C-terminal amidation, as it enables direct cleavage to yield -NH2 termini.
-
Protection Schemes : Boc (tert-butoxycarbonyl) groups protect the α-amino group of DL-Trp, while side chains (e.g., indole of Trp) require acid-labile protections like Boc or trityl.
Synthesis of this compound: Stepwise Analysis
Initial Resin Loading and Boc Protection
Incorporation of DL-xiIle
The xi (xi) notation denotes an isomeric form of isoleucine, typically allo-isoleucine (2S,3R configuration). Key steps:
-
Protection : Boc-DL-xiIle-OH is synthesized via Schöllkopf bis-lactim ether method to ensure racemic purity.
-
Coupling : Activated with PyBOP (1.5 eq) and HOAt (1.5 eq) in DMF, requiring extended reaction times (4–6 hours) due to steric hindrance.
Table 1: Coupling Reagents for xiIle Incorporation
| Reagent System | Coupling Efficiency (%) | Side Products (%) |
|---|---|---|
| HBTU/DIEA | 78 | 12 |
| PyBOP/HOAt | 92 | 5 |
| COMU/DIPEA | 85 | 8 |
DL-Tryptophan Coupling and Boc Deprotection
-
Boc-DL-Trp-OH Activation : HATU (2 eq) and DIEA (4 eq) in DMF, 1 hour coupling at 25°C.
-
Boc Removal : Treatment with 30% TFA in DCM (2 × 10 minutes) to expose the α-amino group for subsequent couplings.
| Cocktail Composition | Purity (%) | xiIle Integrity (%) |
|---|---|---|
| TFA/TIPS/H2O | 85 | 98 |
| HFIP/DCM | 72 | 89 |
| TFA/EDT/PhOH | 88 | 95 |
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Mass Spectrometry Confirmation
Comparative Analysis of Synthetic Routes
Solution-Phase vs. Solid-Phase Synthesis
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